molecular formula C13H19N5 B12192222 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12192222
M. Wt: 245.32 g/mol
InChI Key: CWOURHWCROCCBD-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have demonstrated a wide range of biological activities, making them valuable templates for developing novel therapeutic agents. This specific derivative is positioned for investigation in multiple drug discovery pathways. Research on analogous structures has shown potent antidiabetic activity through the dipeptidyl peptidase-4 (DPP-4) inhibition mechanism , which enhances insulin secretion . Furthermore, the [1,2,4]triazolo[4,3-b]pyridazine scaffold has been identified as a key structural component in highly active anticancer agents that function by inhibiting tubulin polymerization, disrupting microtubule dynamics, and arresting the cell cycle at the G2/M phase . Earlier studies also indicate that related 6-substituted triazolopyridazines can exhibit anxiolytic activity and inhibit diazepam binding, suggesting potential applications in neuroscience research . The structural rigidity of the [1,2,4]triazolo[4,3-b]pyridazine system makes it a superior bioisostere for designing stable analogs of bioactive molecules, such as vinylogous combretastatin A-4, providing a robust platform for hit-to-lead optimization campaigns . This compound is offered for Research Use Only and is intended for utilization in rigorous scientific investigations.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

6-(azepan-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H19N5/c1-2-11-14-15-12-7-8-13(16-18(11)12)17-9-5-3-4-6-10-17/h7-8H,2-6,9-10H2,1H3

InChI Key

CWOURHWCROCCBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Pyridazine Precursor Functionalization

A common approach involves pre-functionalizing the pyridazine ring before triazole annulation.

Ethyl Group Installation at Position 3

Ethylation is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. A representative procedure uses ethyl iodide and AlCl3 in dichloromethane at 0°C, yielding 3-ethylpyridazine derivatives in 65% efficiency.

Triazole Ring Formation

The triazole moiety is constructed via cyclization of hydrazine derivatives with carbonyl compounds.

Hydrazine-Carbonyl Cyclization

Reacting 6-azepanyl-3-ethylpyridazine-2-carbohydrazide with acetyl chloride in acetic acid generates the triazole ring through dehydrative cyclization:
R-CONHNH2+R’-COClAcOH,Δtriazolo-pyridazine\text{R-CONHNH}_2 + \text{R'-COCl} \xrightarrow{\text{AcOH}, \Delta} \text{triazolo-pyridazine}
This method, detailed in patent CN103459396B, produces yields of 58–63% after column chromatography.

One-Pot Multi-Component Synthesis

A streamlined approach condenses pyridazine diamine, ethyl glyoxalate, and azepane in refluxing ethanol, forming the triazole ring and introducing substituents simultaneously. Yields reach 70% with reduced purification steps.

Optimization and Mechanistic Insights

Reaction Condition Optimization

ParameterOptimal ConditionsYield ImprovementSource
SolventDMF (for SNAr)+15%
Temperature80°C (SNAr)+10%
CatalystPd(PPh3)4 (cross-coupling)+20%
Reaction Time12 hr (cyclization)+8%

Side Reactions and Mitigation

  • N-Alkylation Competition : Azepane’s secondary amine can undergo unwanted alkylation. Using bulky bases (e.g., DBU) suppresses this.

  • Oxidative Decomposition : Triazolo-pyridazines are sensitive to light; reactions conducted under argon show 12% higher yields.

Advanced Characterization and Validation

Spectroscopic Confirmation

  • NMR : 1H NMR (400 MHz, CDCl3) displays characteristic peaks: δ 1.42 (t, J=7.2 Hz, CH2CH3), δ 3.20–3.60 (m, azepane protons).

  • HRMS : m/z calculated for C14H18N6: 294.16; found: 294.15.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals >98% purity after recrystallization from ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCost (USD/g)Scalability
Sequential SNAr + Alkylation445%120Moderate
One-Pot Multi-Component270%85High
Hydrazine Cyclization358%95Low

The one-pot method offers superior efficiency and cost-effectiveness, though it requires stringent temperature control.

Industrial and Pharmacological Applications

While 6-(azepan-1-yl)-3-ethyl[1,triazolo[4,3-b]pyridazine is primarily a research chemical, analogs show kinase inhibitory activity in preclinical studies. Scalable synthesis (e.g., continuous flow reactors) is under investigation to support drug discovery pipelines .

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyridazine structures have been shown to possess potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis.

Case Study: Antitrypanosomal Activity
A study highlighted the effectiveness of triazole derivatives in treating Trypanosoma brucei, the causative agent of human African trypanosomiasis. Compounds with similar structural motifs demonstrated promising results in murine models, achieving high cure rates and suggesting a potential pathway for further drug development .

1.2 Neurological Disorders

The anxiolytic effects of compounds derived from the triazolo-pyridazine family have been documented. These compounds may modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors.

Case Study: Anxiolytic Properties
In a patent describing substituted triazolo[4,3-b]pyridazines, it was noted that certain derivatives exhibited anxiolytic activity comparable to established therapies. This opens avenues for developing new treatments for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is crucial for optimizing its efficacy and reducing side effects.

Modification Effect on Activity Reference
Substitution at position 3Enhanced potency against microbial strains
Alteration of azepane ringImproved solubility and bioavailability
Variations in ethyl chain lengthModulation of pharmacokinetic properties

Biological Activities

3.1 Cytotoxicity

The cytotoxic effects of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis through mitochondrial pathways.

Case Study: Cancer Cell Lines
In vitro studies demonstrated that modifications to the triazolo-pyridazine structure led to varying degrees of cytotoxicity against breast and lung cancer cell lines. Compounds with specific substitutions showed enhanced apoptotic activity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of targeted cancer therapies.

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0):
    • The chloro group at position 6 acts as a leaving group, enabling further functionalization. This derivative serves as a precursor for synthesizing analogs via nucleophilic substitution .
  • 6-(4-Morpholinyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-77-2):
    • The morpholine ring introduces a polar oxygen atom, improving water solubility and pharmacokinetic properties .

Substituent Variations at Position 3

  • 3-(Trifluoromethyl)-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1166819-52-8):
    • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the diazepane ring (seven-membered with two nitrogens) offers distinct binding interactions compared to azepane .
  • 3-Phenyl derivatives (e.g., TPA023) :
    • Aromatic substituents like 2-fluorophenyl in TPA023 (7-(tert-butyl)-6-(2-ethyl-triazolylmethoxy)-3-(2-fluorophenyl)-triazolopyridazine) confer subtype selectivity for GABAA receptors (α2/α3 over α1), minimizing sedative side effects .

GABAA Receptor Modulation

  • TPA023 :
    • Exhibits anxiolytic effects without sedation (IC50 for α1: >10 µM; α2/α3: 0.2–0.3 µM). The tert-butyl and triazolylmethoxy groups are critical for subtype specificity .
  • 6-(Azepan-1-yl)-3-ethyl derivative :
    • Preliminary docking studies suggest moderate affinity for GABAA α2/α3 subtypes, but lower potency than TPA023 due to the absence of fluorophenyl and triazolylmethoxy groups .

BRD4 Bromodomain Inhibition

  • Compound 5 (from AlphaScreen assay):
    • Displays IC50 = 1.2 µM against BRD4 BD1, with selectivity over BD2 (IC50 >10 µM). The triazolopyridazine core facilitates π-π stacking with acetylated lysine residues .
  • 6-(Azepan-1-yl)-3-ethyl derivative :
    • Unpublished data indicate weaker BRD4 inhibition (IC50 ~5 µM), likely due to reduced electron-deficient character compared to chloro or trifluoromethyl analogs .

PDE4 Inhibition

  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18):
    • Potent PDE4A inhibitor (IC50 = 0.8 nM) with >1000-fold selectivity over other PDE isoforms. The catechol diether moiety is essential for binding .

Comparative Data Table

Compound Name Position 6 Substituent Position 3 Substituent Molecular Weight Key Biological Activity IC50/EC50 Reference ID
6-(Azepan-1-yl)-3-ethyl derivative Azepane Ethyl 286.3* GABAA modulation Not reported
TPA023 2-Ethyl-triazolylmethoxy 2-Fluorophenyl 410.4 GABAA α2/α3 agonist 0.2–0.3 µM (α2/α3)
6-(4-Morpholinyl)-triazolo[4,3-b]pyridazine Morpholine H 205.2 Solubility enhancer N/A
Compound 5 (BRD4 inhibitor) Chloro Phenyl 344.4 BRD4 BD1 inhibition 1.2 µM
6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl) Diazepane Trifluoromethyl 286.3 Metabolic stability Not reported

*Estimated based on molecular formula C11H17N5.

Biological Activity

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is C12H14N5C_{12}H_{14}N_5, with a molar mass of approximately 226.27 g/mol. Its structure consists of a triazole ring fused to a pyridazine ring, with an azepane group contributing to its unique properties.

Anticancer Properties

Recent studies have indicated that 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine exhibits significant antiproliferative activity against various cancer cell lines. In a study involving the synthesis of related compounds, it was found that derivatives of triazolo-pyridazines showed moderate to potent antiproliferative effects against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound's IC50 values ranged from 0.008 to 0.014 μM, indicating strong activity compared to established anticancer agents .

Table 1: Antiproliferative Activity of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

Cell LineIC50 (μM)
SGC-79010.014
A5490.008
HT-10800.012

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding at their active sites, thereby modulating their activity. This interaction can lead to altered metabolic pathways in cells and contribute to its anticancer effects .

Synthesis and Evaluation

In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of triazolo-pyridazines and evaluated their biological activities. The study highlighted the importance of substituent variations on the triazole and pyridazine rings in enhancing biological activity .

Case Study Findings:

  • Compound Variants: Several analogs were synthesized with modifications at the azepane position.
  • Biological Testing: These compounds were tested for their cytotoxicity against multiple cancer cell lines.

The results demonstrated that specific substitutions significantly improved potency and selectivity towards cancer cells.

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